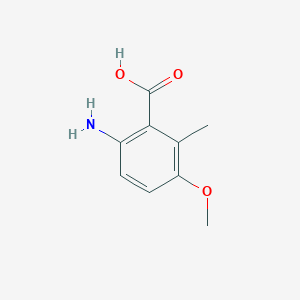

6-Amino-3-methoxy-2-methylbenzoic acid

Description

Properties

IUPAC Name |

6-amino-3-methoxy-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-7(13-2)4-3-6(10)8(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCJQTPQFOCIRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283206 | |

| Record name | 6-Amino-3-methoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637347-85-4 | |

| Record name | 6-Amino-3-methoxy-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637347-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-3-methoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methoxy-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-methoxy-2-methylbenzoic acid, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and a reducing agent such as iron powder or tin chloride for the reduction step .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that promote substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or sulfonyl groups .

Scientific Research Applications

6-Amino-3-methoxy-2-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-methoxy-2-methylbenzoic acid involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, while the methoxy and methyl groups influence the compound’s electronic properties and reactivity. These interactions can affect enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Amino-3-methoxybenzoic acid

- Substituents: Amino (4-position), methoxy (3-position).

- Properties : Higher solubility in polar solvents compared to the target compound due to the absence of a hydrophobic methyl group. Molecular weight: 183.17 g/mol.

- Applications : Widely used in organic synthesis for building heterocyclic frameworks .

2-Amino-3-methylbenzoic acid (CAS 4389-45-1)

- Substituents: Amino (2-position), methyl (3-position).

- Properties : Lower solubility (logP ~1.5) and molecular weight (151.16 g/mol). Lacks methoxy group, reducing hydrogen-bonding capacity.

- Applications : Intermediate in dyes and pharmaceuticals .

3,6-Dichloro-2-methoxybenzoic acid (Dicamba, CAS 1918-00-9)

- Substituents : Chloro (3,6-positions), methoxy (2-position).

- Properties : Low water solubility (0.45 g/L at 20°C), molecular weight 221.04 g/mol.

- Applications : Herbicide; chlorine substituents enhance bioactivity in agrochemicals .

3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid (CAS 115319-77-2)

Physicochemical and Functional Comparisons

| Compound Name | Substituents | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|

| 6-Amino-3-methoxy-2-methylbenzoic acid | 6-NH₂, 3-OCH₃, 2-CH₃ | 195.19 | Moderate (DMSO) | Pharmaceutical synthesis |

| 4-Amino-3-methoxybenzoic acid | 4-NH₂, 3-OCH₃ | 183.17 | High (H₂O) | Organic intermediates |

| 2-Amino-3-methylbenzoic acid | 2-NH₂, 3-CH₃ | 151.16 | Low (H₂O) | Dye intermediates |

| 3,6-Dichloro-2-methoxybenzoic acid | 3-Cl, 6-Cl, 2-OCH₃ | 221.04 | Low (H₂O) | Herbicide (Dicamba) |

Research Findings and Challenges

- Solubility Limitations: The methyl group in this compound reduces aqueous solubility compared to 4-amino-3-methoxybenzoic acid, necessitating formulation adjustments for drug delivery .

- Synthetic Complexity: Amino-group installation near methoxy substituents requires precise conditions (e.g., FeSO₄ catalysis), unlike nitro-group additions .

Q & A

Q. How can the synthesis of 6-amino-3-methoxy-2-methylbenzoic acid be optimized to achieve high yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate reagents and controlling reaction conditions. For example, oxidation steps may use potassium permanganate (KMnO₄) in alkaline conditions, while reductions could employ zinc in acetic acid to preserve the amino group . Purification via recrystallization or column chromatography (e.g., using hexane/EtOH gradients) is critical to isolate the compound from byproducts. Reaction monitoring with TLC or HPLC ensures intermediate purity. Adjusting stoichiometry and temperature (e.g., 45–60°C) can minimize side reactions like over-oxidation or deamination .

Q. What spectroscopic techniques are most effective for characterizing substituent positions in this compound?

- Methodological Answer :

- 1H NMR : Assign peaks using coupling patterns and integration ratios. For example, methoxy (-OCH₃) protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of adjacent substituents .

- IR Spectroscopy : Confirm functional groups via characteristic stretches (e.g., carboxylic acid C=O at ~1700 cm⁻¹, amino N-H at ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the proposed structure .

Advanced Research Questions

Q. How can crystallographic methods resolve the hydrogen bonding network in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal for mapping hydrogen bonds. Use SHELXL for refinement, leveraging its robust handling of twinned or high-resolution data . Prepare crystals via slow evaporation from polar solvents (e.g., DMSO/water). Analyze intermolecular interactions (e.g., N-H···O or O-H···O bonds) using graph-set notation to classify hydrogen-bonding motifs . For ambiguous cases, complement with DFT calculations to validate bond geometries .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzoic acid derivatives?

- Methodological Answer : Conduct a systematic meta-analysis of in vitro assays (e.g., enzyme inhibition, receptor binding) under standardized conditions (pH, temperature, solvent). Compare IC₅₀ values and dose-response curves across studies, accounting for variables like cell line specificity or assay interference from carboxylic acid groups . Use molecular docking to predict binding affinities and validate experimentally via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational approaches predict the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify electron-rich/depleted regions. For example, methoxy groups activate the para position, while electron-withdrawing carboxylic acids deactivate ortho/para sites .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., polar protic vs. aprotic) on reaction pathways. Compare simulated transition states with experimental product distributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.